molecular formula C6H8F4O2 B12446808 1,1,2,2-Tetrafluoropropyl glycidyl ether

1,1,2,2-Tetrafluoropropyl glycidyl ether

Cat. No.: B12446808
M. Wt: 188.12 g/mol
InChI Key: WJELDRAUMCSGJU-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoropropyl glycidyl ether is a fluorinated organic compound with the molecular formula C6H8F4O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of both glycidyl and tetrafluoropropyl groups, contributing to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrafluoropropyl glycidyl ether can be synthesized through the reaction of 1,1,2,2-tetrafluoropropanol with epichlorohydrin in the presence of a base such as potassium hydroxide. The reaction typically involves heating the mixture to reflux conditions to facilitate the formation of the glycidyl ether .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2-Tetrafluoropropyl glycidyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,1,2,2-tetrafluoropropyl glycidyl ether involves its reactivity with various nucleophiles and electrophiles. The glycidyl group is highly reactive, allowing the compound to form covalent bonds with a wide range of substrates. This reactivity is harnessed in various applications, from organic synthesis to material science .

Comparison with Similar Compounds

Comparison: 1,1,2,2-Tetrafluoropropyl glycidyl ether is unique due to its specific combination of glycidyl and tetrafluoropropyl groups, which impart distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a broader range of applications .

Properties

Molecular Formula

C6H8F4O2

Molecular Weight

188.12 g/mol

IUPAC Name

2-(1,1,2,2-tetrafluoropropoxymethyl)oxirane

InChI

InChI=1S/C6H8F4O2/c1-5(7,8)6(9,10)12-3-4-2-11-4/h4H,2-3H2,1H3

InChI Key

WJELDRAUMCSGJU-UHFFFAOYSA-N

Canonical SMILES

CC(C(OCC1CO1)(F)F)(F)F

Origin of Product

United States

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